molecular formula C21H19N3O2S2 B2629320 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 686771-30-2

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2629320
CAS No.: 686771-30-2
M. Wt: 409.52
InChI Key: PDLVVGFJENPHFJ-UHFFFAOYSA-N
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Description

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site , thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism makes it a critical pharmacological tool for investigating B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, where constitutive BCR signaling drives proliferation and survival. Furthermore, researchers utilize this compound to dissect the role of BTK in autoimmune and inflammatory diseases, including rheumatoid arthritis, as BTK is integral to both B-cell development and Fc receptor signaling in innate immune cells. Its application extends to fundamental immunology studies aimed at understanding B-cell activation, differentiation, and the broader functional consequences of targeted kinase inhibition within the hematopoietic system.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-14-7-9-16(10-8-14)24-20(26)19-17(11-12-27-19)23-21(24)28-13-18(25)22-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLVVGFJENPHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Scientific Research Applications

Synthetic Routes

  • Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of precursors.
  • Introduction of Phenyl Group : Via Friedel-Crafts acylation.
  • Addition of Thiol Group : Through nucleophilic substitution.

Wnt Signaling Pathway Modulation

IWP-L6 is primarily recognized for its role as a Porcupine inhibitor , which is crucial for the post-translational modification of Wnt proteins. By inhibiting Porcupine, IWP-L6 effectively blocks the secretion of Wnt proteins, thereby disrupting their signaling pathways.

In Vitro Studies

IWP-L6 has demonstrated significant effects in vitro:

  • Wnt Signaling Inhibition : It blocks phosphorylation of the cytoplasmic Wnt pathway effector Dvl2 in HEK293 cells.
  • Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines with notable IC50 values:
Cell LineIC50 (µM)
HeLa5.4
MCF73.8
A5494.5

These findings suggest its potential as an anticancer agent.

Cancer Treatment

Due to its ability to inhibit Wnt signaling, IWP-L6 is being investigated for its potential in cancer therapy. The Wnt pathway is often dysregulated in cancers; thus, targeting this pathway could provide a novel approach to treatment.

Other Biological Applications

Research indicates that IWP-L6 may have implications beyond oncology:

  • Neurodegenerative Diseases : Modulating Wnt signaling could influence neurogenesis and neuronal survival.
  • Fibrosis : Inhibition of Wnt signaling may also play a role in reducing fibrosis in various tissues.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name R1 (Position 3) R2 (Acetamide Substituent) Key Modifications
Target Compound p-tolyl Phenyl Baseline structure
IWP2 Phenyl 6-Methyl-2-benzothiazolyl Benzothiazole group enhances Wnt inhibition
N-(4-Nitrophenyl) Derivative p-tolyl 4-Nitrophenyl Electron-withdrawing nitro group
G1-4 3,5-Dimethoxybenzyl 6-(Trifluoromethyl)benzothiazolyl Methoxy and CF₃ groups improve lipophilicity
Compound 266 Phenyl Imidazole-pyridine hybrid Fluorophenyl enhances kinase inhibition
Compound 5 (Quinazolinone) 4-Sulfamoylphenyl Phenyl Sulfonamide group for antimicrobial activity

Table 2: Activity Profiles of Selected Compounds

Compound Name Biological Activity Mechanism/IC50/EC50 Model System
Target Compound Not explicitly reported - -
IWP2 Wnt/β-catenin pathway inhibition Suppresses Wnt secretion NC:BM-MSC cocultures
Benzothieno[3,2-d]pyrimidinones Anti-inflammatory (COX-2, iNOS inhibition) IC₅₀: 1–10 µM (varies by substituent) Human keratinocytes, J774 macrophages
Compound 154 (Oxadiazole) Anticancer (A549 cells) IC₅₀: 3.8 ± 0.02 µM A549 lung cancer cells
Compound 266 CK1δ kinase inhibition Not quantified Biochemical assays
Compound 5 Antimicrobial MIC: <10 µg/mL (bacterial) Microbial cultures

Key Findings :

  • Electron-withdrawing groups (EWGs) : Nitro () or sulfonamide () substituents enhance antimicrobial and anti-inflammatory activities.
  • Heteroaromatic acetamide groups : Benzothiazole (IWP2, ) or thiadiazole () moieties improve target specificity (e.g., Wnt or kinase inhibition).
  • Halogen substituents : Fluorine () or chlorine () increases potency in anticancer and kinase-inhibitory activities.

Trends :

  • Solvent systems : Polar aprotic solvents (DMF, acetonitrile) are preferred for nucleophilic thioether formation.
  • Purification: Flash chromatography and recrystallization (e.g., ethanol, ethyl acetate) are standard.

Physicochemical Properties

Table 4: Physical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound ~500 (estimated) Not reported Likely low (lipophilic core)
G1-4 594.64 Not reported Moderate in DMSO
Compound 5 ~450 (estimated) 269.0 Low in aqueous media
Compound 8 ~480 (estimated) 315.5 Very low

Insights :

  • Melting points : Sulfonamide () and nitro () groups increase crystallinity and melting points.
  • Molecular weight : Derivatives exceeding 600 g/mol (e.g., ) may face bioavailability challenges.

Biological Activity

The compound 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a synthetic derivative belonging to a class of thienopyrimidine compounds. These compounds have garnered interest due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Research has demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound is believed to act by inhibiting specific enzymes involved in cancer cell metabolism and proliferation. This includes the inhibition of topoisomerases and other critical kinases involved in cell cycle regulation.
  • Case Studies :
    • A study found that related thienopyrimidine compounds exhibited IC50 values below 20 µM against breast cancer cell lines (MCF-7) and leukemia cells (K562), indicating potent cytotoxic effects.
    • Another investigation highlighted that derivatives of this compound could induce apoptosis in cancer cells through the intrinsic pathway.

Antimicrobial Activity

The compound's thienopyrimidine core suggests potential antimicrobial properties.

  • In Vitro Studies :
    • Preliminary studies have shown that the compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
    • Antifungal activity has also been noted against Candida albicans.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored extensively.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.
  • Experimental Findings :
    • In animal models of inflammation, related thienopyrimidine derivatives reduced paw edema significantly compared to controls.
    • The compound's ability to modulate nitric oxide production has been documented, contributing to its anti-inflammatory effects.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-7 (Breast cancer)<20 µM
K562 (Leukemia)<20 µM
AntimicrobialS. aureus8–32 µg/mL
C. albicans16 µg/mL
Anti-inflammatoryRat model (paw edema)Significant reduction

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions for introducing the p-tolyl group onto the thienopyrimidinone core.
  • Condensation reactions using condensing agents (e.g., DCC or EDCI) to attach the thioacetamide moiety to the scaffold .
  • Reductive amination or nucleophilic substitution for final functionalization.
    For intermediates, methods analogous to those in (iron powder reduction under acidic conditions) and (alkylthio group introduction) may be adapted.

Q. How is the molecular structure of this compound confirmed in academic research?

Structural confirmation relies on:

  • 1H/13C NMR spectroscopy : To verify proton environments and carbon frameworks, particularly distinguishing thienopyrimidinone and acetamide groups.
  • High-resolution mass spectrometry (HRMS) : For exact molecular weight validation.
  • Infrared (IR) spectroscopy : To confirm carbonyl (C=O) and thioamide (C=S) functional groups .
  • X-ray crystallography (if crystals are obtainable) for unambiguous stereochemical assignment.

Q. What solvents and purification techniques are recommended for this compound?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are typically used due to the compound’s hydrophobic thienopyrimidinone core.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Thermogravimetric analysis (TGA) : To evaluate thermal stability.
  • HPLC monitoring : For degradation under varying pH, temperature, or light exposure.
  • Long-term storage : Recommend desiccated storage at –20°C in amber vials to prevent oxidation or hydrolysis .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for thioether bond formation.
  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl group modifications are needed .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Modify the p-tolyl or phenylacetamide groups (e.g., electron-withdrawing/-donating substituents) to assess impact on bioactivity.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) or microbial strains, as seen in ’s antimicrobial studies.
  • Computational docking : Use tools like AutoDock to predict binding affinities with protein targets .

Q. How should researchers address contradictory bioactivity data across analogs?

  • Dose-response validation : Ensure activity is concentration-dependent and reproducible.
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation in vitro.
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS to confirm bioavailability .

Q. What computational methods are suitable for predicting reactivity or metabolic pathways?

  • DFT (Density Functional Theory) : Calculate electrophilic/nucleophilic sites for reactivity prediction.
  • ADMET prediction tools : Use SwissADME or admetSAR to estimate metabolic stability and toxicity.
  • Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes for metabolic pathway analysis .

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